(3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone
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Overview
Description
“(3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone” is a chemical compound that contains a morpholine ring and a difluoromethoxyphenyl group . Morpholine is a common motif in organic chemistry and is present in many pharmaceuticals and agrochemicals . The difluoromethoxyphenyl group is a type of aryl group, which is often found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would include a six-membered morpholine ring attached to a phenyl ring with two fluorine atoms and one methoxy group. The exact spatial arrangement of these groups would depend on the specific synthetic route used .Chemical Reactions Analysis
As for the chemical reactions, it would largely depend on the functional groups present in the molecule and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the morpholino group and the difluoromethoxyphenyl group) would influence its properties .Scientific Research Applications
DFMPM has a wide range of scientific research applications. It has been used in the development of new drugs, as well as in the study of biochemical and physiological effects. In addition, it has been used in the study of enzyme inhibition, as well as in the study of the effects of drugs on the central nervous system. DFMPM has also been used in the study of the effects of drugs on the cardiovascular system, as well as in the study of the effects of drugs on the immune system.
Mechanism of Action
DFMPM has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is responsible for the transmission of nerve impulses. When DFMPM binds to AChE, it prevents the breakdown of acetylcholine, resulting in an increase in the amount of acetylcholine available in the body. This increase in acetylcholine can lead to a variety of effects, including increased alertness, improved memory and concentration, and improved muscle control.
Biochemical and Physiological Effects
DFMPM has been found to have a variety of biochemical and physiological effects. In addition to its effects on AChE, DFMPM has been found to have an effect on the release of dopamine, a neurotransmitter involved in the regulation of mood and motivation. DFMPM has also been found to have an effect on the release of serotonin, a neurotransmitter involved in the regulation of sleep, appetite, and mood. Additionally, DFMPM has been found to have an effect on the release of norepinephrine, a neurotransmitter involved in the regulation of energy, alertness, and focus.
Advantages and Limitations for Lab Experiments
DFMPM has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of DFMPM is its stability. DFMPM is stable in a variety of conditions and does not degrade easily, making it ideal for use in experiments. Additionally, DFMPM has a low toxicity, making it safe to use in experiments. However, DFMPM has a number of limitations as well. It is not soluble in water, making it difficult to use in experiments involving water-based solutions. Additionally, DFMPM is not very soluble in organic solvents, making it difficult to use in experiments involving organic solvents.
Future Directions
DFMPM has a wide range of potential applications, and there are many potential future directions for its use. One potential future direction is the development of new drugs that utilize DFMPM as an active ingredient. Additionally, DFMPM could be used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system and the immune system. Additionally, DFMPM could be used in the study of enzyme inhibition, as well as in the development of new drugs for the treatment of neurological and psychiatric disorders. Finally, DFMPM could be used in the study of the effects of drugs on the metabolism, as well as in the development of new drugs for the treatment of metabolic disorders.
Synthesis Methods
DFMPM can be synthesized using a variety of methods. The most common method involves the reaction of 3,4-difluorobenzaldehyde with morpholine and 2-methoxybenzaldehyde. This reaction is carried out in an aqueous solution at a temperature of around 80°C. The reaction produces a mixture of products, including DFMPM, which is then isolated and purified. Other methods of synthesis include the reaction of 3,4-difluorobenzaldehyde with morpholine and phenylmagnesium bromide, as well as the reaction of 3,4-difluorobenzaldehyde with morpholine and 2-methoxybenzyl alcohol.
Safety and Hazards
properties
IUPAC Name |
(3,4-difluoro-2-methoxyphenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-17-11-8(2-3-9(13)10(11)14)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNVDRXTWMLKEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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